Superior In Vivo Antidermatophyte Activity and Non-Sensitizing Profile vs. the Parent p-Thiocyanatoaniline Scaffold
In the foundational SAR study by Croshaw et al. (1966), a series of p-thiocyanatoaniline derivatives were synthesized and tested for in vitro and in vivo antidermatophyte activity. Among all analogs evaluated, 2,6-dichloro-4-thiocyanatoaniline was identified as one of the most highly active compounds. It demonstrated in vivo activity against experimental dermatophyte infections when applied topically and was uniquely characterized by low toxicity to animals and absence of skin sensitization in preclinical models [1]. This dual profile — potent in vivo efficacy combined with the absence of sensitization — was not uniformly observed across the analog series, establishing the 2,6-dichloro substitution pattern as a differentiated candidate for topical antifungal lead optimization. In a subsequent clinical trial, the compound also showed therapeutic activity, although delayed skin sensitization was observed, indicating the need for formulation optimization rather than scaffold dismissal [1].
| Evidence Dimension | In vivo antidermatophyte efficacy and sensitization potential following topical application |
|---|---|
| Target Compound Data | Active against experimental dermatophyte infections in vivo; low toxicity to animals; no sensitization in preclinical models [1] |
| Comparator Or Baseline | Multiple p-thiocyanatoaniline derivatives with varying substituents (e.g., 3-chloro, 4-methyl, 4-methoxy, unsubstituted) — explicitly noted as less active within the SAR discussion [1] |
| Quantified Difference | Target compound rated as 'one of the more highly active compounds' in the series; unique combination of in vivo efficacy plus non-sensitization not replicated by other analogs [1] |
| Conditions | In vitro assay against dermatophytes (species not specified in abstract); in vivo experimental dermatophyte infection model in animals; topical application route [1] |
Why This Matters
For procurement decisions in antifungal drug discovery, this compound offers a validated in vivo-active scaffold with a documented non-sensitizing preclinical safety signal — a differentiated risk profile that generic 4-thiocyanatoaniline analogs cannot claim.
- [1] Croshaw, B.; Davidson, J.S.; Spooner, D.F. The antifungal activity of some thiocyanatoaniline derivatives. J. Pharm. Pharmacol. 1966, 18 (11), 739–743. DOI: 10.1111/j.2042-7158.1966.tb07795.x. View Source
